molecular formula C15H13BrFNO3 B253226 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide

4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide

Cat. No. B253226
M. Wt: 354.17 g/mol
InChI Key: YWEQHLPKVWYYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide, also known as BFB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has a molecular formula of C15H13BrFNO3. The compound is known for its unique properties, including its ability to modulate the activity of certain receptors in the brain.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide involves its ability to bind to certain receptors in the brain. It has a high affinity for the serotonin 5-HT2A receptor, where it acts as a partial agonist. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist. 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide also has a moderate affinity for the dopamine D2 receptor, where it acts as an antagonist. This means that it can block the activity of the receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects. 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide has also been shown to reduce the activity of certain brain regions such as the prefrontal cortex, which may be involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide in lab experiments is its high specificity for certain receptors in the brain. This makes it a valuable tool for studying the role of these receptors in various neurological disorders. However, one limitation of using 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide is its relatively low potency compared to other compounds. This may require higher concentrations of the compound to achieve the desired effects, which can increase the risk of off-target effects.

Future Directions

There are several future directions for research related to 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide. One area of interest is the development of more potent analogs of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide that can achieve the same effects at lower concentrations. Another area of interest is the exploration of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide's potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide and its effects on various neurotransmitter systems in the brain.
Conclusion:
In conclusion, 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide is a promising compound that has been widely used in scientific research. Its unique properties, including its ability to modulate the activity of certain receptors in the brain, make it a valuable tool for studying various neurological disorders. While there are limitations to its use in lab experiments, there are also many future directions for research related to 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide. With further study, 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide may prove to be a valuable therapeutic agent for the treatment of various neurological disorders.

Synthesis Methods

The synthesis of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide involves several steps, starting with the reaction of 2-fluoroaniline with 4-bromo-3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to obtain the final product, 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide. The purity of the compound can be improved using various purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of certain receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. This makes it a promising candidate for the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide has also been used in research related to drug addiction, as it has been shown to reduce the reinforcing effects of cocaine and other addictive drugs.

properties

Product Name

4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide

Molecular Formula

C15H13BrFNO3

Molecular Weight

354.17 g/mol

IUPAC Name

4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C15H13BrFNO3/c1-20-12-7-9(8-13(21-2)14(12)16)15(19)18-11-6-4-3-5-10(11)17/h3-8H,1-2H3,(H,18,19)

InChI Key

YWEQHLPKVWYYIB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1Br)OC)C(=O)NC2=CC=CC=C2F

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.